molecular formula C15H17N3O6 B2937041 Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 1226451-64-4

Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2937041
CAS No.: 1226451-64-4
M. Wt: 335.316
InChI Key: BMIKFSMMGZBZOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring would add a level of rigidity to the structure, while the ether and ester groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The oxadiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar ester and ether groups could potentially make the compound somewhat soluble in polar solvents .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound to minimize risk .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Further studies would be needed to fully explore these aspects .

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-3-22-15(20)14(19)16-8-13-17-12(18-24-13)9-23-11-6-4-10(21-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIKFSMMGZBZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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